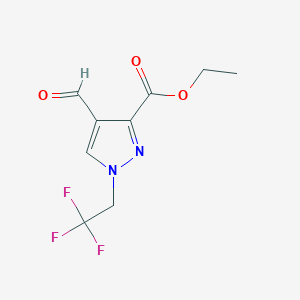
Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a chemical compound with the molecular formula C9H9F3N2O3 It is a pyrazole derivative, characterized by the presence of a formyl group at the 4-position and a trifluoroethyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves the reaction of ethyl 4-formylpyrazole-3-carboxylate with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the formyl group can participate in covalent interactions with nucleophilic residues in proteins.
類似化合物との比較
Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 4-formylpyrazole-3-carboxylate: Lacks the trifluoroethyl group, which may result in different biological activity and chemical reactivity.
Ethyl 4-formyl-1-methylpyrazole-3-carboxylate: Contains a methyl group instead of a trifluoroethyl group, affecting its hydrophobicity and interaction with biological targets.
Ethyl 4-formyl-1-phenylpyrazole-3-carboxylate: The phenyl group introduces aromaticity, which can influence the compound’s electronic properties and binding interactions.
The presence of the trifluoroethyl group in this compound makes it unique, as it can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
特性
IUPAC Name |
ethyl 4-formyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-2-17-8(16)7-6(4-15)3-14(13-7)5-9(10,11)12/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDZWUBUZYYHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2999999.png)
![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B3000002.png)
![2-[2-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B3000003.png)

![1-[4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3000007.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3000009.png)




